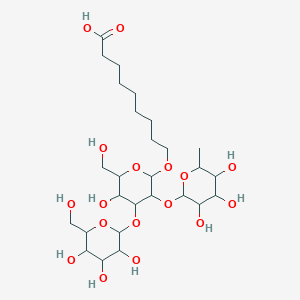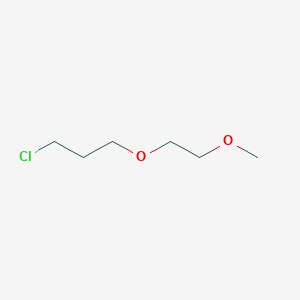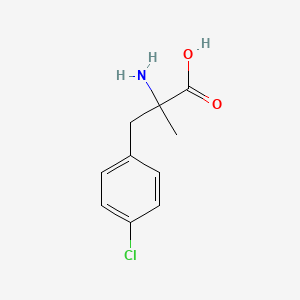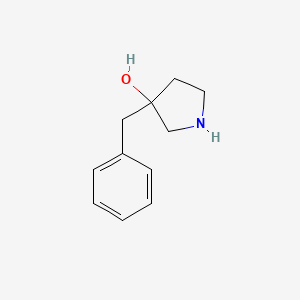![molecular formula C17H22O3Si B12083722 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C17H22O3Si and a molecular weight of 302.44 g/mol . It is known for its unique structure, which includes a benzyl alcohol moiety attached to a dimethylsilyl group substituted with a 2,4-dimethoxyphenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol typically involves the reaction of 2,4-dimethoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzyl alcohol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde or 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid.
Reduction: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]phenol
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid
Uniqueness
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is unique due to its specific structural features, which include the combination of a benzyl alcohol moiety with a dimethylsilyl group and a 2,4-dimethoxyphenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C17H22O3Si |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[2-[(2,4-dimethoxyphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22O3Si/c1-19-14-9-10-17(15(11-14)20-2)21(3,4)16-8-6-5-7-13(16)12-18/h5-11,18H,12H2,1-4H3 |
Clé InChI |
GNAWREVEJDBPIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


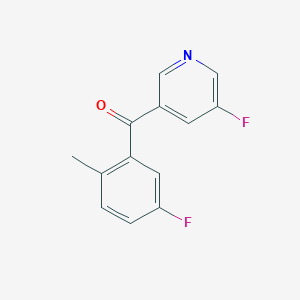
![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)




![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)
